molecular formula C12H19NO4 B1472690 2-(2-(2-(3-Aminophenoxyl)ethoxy)ethoxy)ethanol CAS No. 263770-42-9

2-(2-(2-(3-Aminophenoxyl)ethoxy)ethoxy)ethanol

Cat. No.: B1472690
CAS No.: 263770-42-9
M. Wt: 241.28 g/mol
InChI Key: BOACJNUCYCYHQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(2-(3-Aminophenoxyl)ethoxy)ethoxy)ethanol is an organic compound that features a phenoxy group substituted with an amino group, connected through a chain of ethoxy groups to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(3-Aminophenoxyl)ethoxy)ethoxy)ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with 3-aminophenol, which is reacted with ethylene oxide to form 2-(3-aminophenoxy)ethanol.

    Chain Extension: The intermediate is then subjected to further ethoxylation using ethylene oxide to extend the chain, resulting in this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-(3-Aminophenoxyl)ethoxy)ethoxy)ethanol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The phenoxy group can be reduced to form phenolic derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of phenolic derivatives.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

2-(2-(2-(3-Aminophenoxyl)ethoxy)ethoxy)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for labeling or drug delivery.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(2-(3-Aminophenoxyl)ethoxy)ethoxy)ethanol involves its interaction with various molecular targets. The amino group can form hydrogen bonds or ionic interactions with biological molecules, while the ethoxy chain provides flexibility and solubility. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol
  • 2-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)ethanol

Uniqueness

2-(2-(2-(3-Aminophenoxyl)ethoxy)ethoxy)ethanol is unique due to the presence of the phenoxy group, which imparts distinct chemical properties compared to its analogs with different substituents. This uniqueness can influence its reactivity and interactions in various applications.

Properties

IUPAC Name

2-[2-[2-(3-aminophenoxy)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c13-11-2-1-3-12(10-11)17-9-8-16-7-6-15-5-4-14/h1-3,10,14H,4-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOACJNUCYCYHQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCOCCOCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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